TNIK Kinase Inhibition: 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole-Derived Inhibitor Achieves 20 nM IC50, Outperforming Simplified Scaffold Derivatives
A derivative of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole (specifically 4-((5-(4-(1H-pyrazol-1-yl)phenyl)-1H-pyrazol-3-yl)amino)-2-fluoro-5-methylphenol) exhibits potent inhibition of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 value of 20 nM [1]. In contrast, structurally related 3-aminopyrazole derivatives lacking the 4-(1-pyrazolyl)phenyl extension typically show IC50 values exceeding 200 nM against the same kinase target [2].
| Evidence Dimension | TNIK kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 20 nM (derivative 4-((5-(4-(1H-pyrazol-1-yl)phenyl)-1H-pyrazol-3-yl)amino)-2-fluoro-5-methylphenol) |
| Comparator Or Baseline | >200 nM (simplified 3-aminopyrazole derivatives lacking the 4-(1-pyrazolyl)phenyl group) |
| Quantified Difference | ≥10-fold increase in potency |
| Conditions | TNIK kinase enzyme system, luminescent ADP-Glo assay, pH 7.2 |
Why This Matters
The 20 nM IC50 value positions this scaffold-derived inhibitor among potent TNIK tool compounds, making it suitable for probing Wnt/β-catenin signaling in colorectal cancer models, whereas simplified analogs fail to achieve the potency threshold required for cellular target engagement studies.
- [1] BindingDB. Entry BDBM579797: 4-((5-(4-(1H-pyrazol-1-yl)phenyl)-1H-pyrazol-3-yl)amino)-2-fluoro-5-methylphenol. Accession: US11485711, Compound 274. IC50: 20 nM. View Source
- [2] Choi, S., Park, K., Seo, H. J., et al. Pyrazole derivatives as TNIK, IKKε and TBK1 inhibitor and pharmaceutical composition comprising same. U.S. Patent 10,294,207 B2, May 21, 2019. View Source
